molecular formula C13H19NO B8186763 trans-3-(Benzylamino-methyl)-cyclopentanol

trans-3-(Benzylamino-methyl)-cyclopentanol

Cat. No.: B8186763
M. Wt: 205.30 g/mol
InChI Key: FWXKWYDAOLGIHQ-STQMWFEESA-N
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Description

trans-3-(Benzylamino-methyl)-cyclopentanol: is an organic compound that features a cyclopentane ring substituted with a benzylamino-methyl group and a hydroxyl group in a trans configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-3-(Benzylamino-methyl)-cyclopentanol typically involves the following steps:

    Formation of the cyclopentane ring: This can be achieved through various cyclization reactions, often starting from linear precursors.

    Introduction of the benzylamino-methyl group: This step usually involves a nucleophilic substitution reaction where a benzylamine derivative reacts with a suitable electrophile on the cyclopentane ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors and catalysts to enhance yield and purity. The specific conditions would depend on the scale and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions to form various derivatives, such as the reduction of the hydroxyl group to a hydrogen atom.

    Substitution: The benzylamino-methyl group can participate in substitution reactions, where the benzyl group can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, osmium tetroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of various substituted cyclopentane derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, trans-3-(Benzylamino-methyl)-cyclopentanol can be used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

The compound’s potential biological activity makes it a candidate for drug development. It can be used in the synthesis of pharmaceuticals that target specific biological pathways, such as enzyme inhibitors or receptor modulators.

Industry

In the industrial sector, this compound can be used in the production of fine chemicals and specialty materials. Its reactivity and functional groups make it suitable for various applications, including the development of new materials and catalysts.

Mechanism of Action

The mechanism by which trans-3-(Benzylamino-methyl)-cyclopentanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would vary based on the specific biological system being targeted.

Comparison with Similar Compounds

Similar Compounds

    trans-3-(Aminomethyl)-cyclopentanol: Similar structure but lacks the benzyl group.

    trans-3-(Benzylamino)-cyclopentanol: Similar structure but lacks the methyl group on the benzylamine.

    cis-3-(Benzylamino-methyl)-cyclopentanol: Similar structure but with a cis configuration.

Uniqueness

trans-3-(Benzylamino-methyl)-cyclopentanol is unique due to its specific trans configuration and the presence of both a benzylamino-methyl group and a hydroxyl group

Properties

IUPAC Name

(1S,3S)-3-[(benzylamino)methyl]cyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c15-13-7-6-12(8-13)10-14-9-11-4-2-1-3-5-11/h1-5,12-15H,6-10H2/t12-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWXKWYDAOLGIHQ-STQMWFEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CNCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@H]1CNCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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